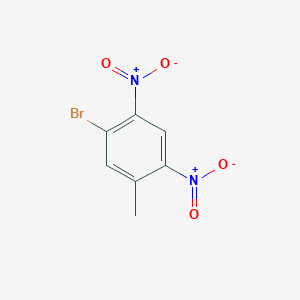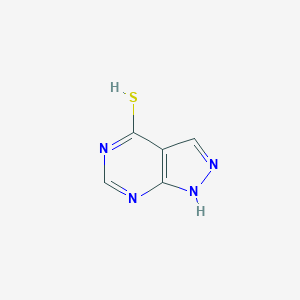
(S)-(-)-8-Methoxy 2-aminotetralin
Descripción general
Descripción
(S)-(-)-8-Methoxy 2-aminotetralin is a chiral compound belonging to the 2-aminotetralin family. This compound is known for its significant pharmacological properties, particularly in the modulation of neurotransmitter systems. It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-8-Methoxy 2-aminotetralin typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 8-methoxy-1-tetralone.
Reduction: The ketone group of the precursor is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine through an amination reaction.
Resolution: The racemic mixture of the amine is resolved to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of chiral catalysts and advanced separation techniques ensures the efficient production of the desired enantiomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-8-Methoxy 2-aminotetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-aminotetralin, such as hydroxylated, alkylated, and acylated compounds.
Aplicaciones Científicas De Investigación
(S)-(-)-8-Methoxy 2-aminotetralin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: It has potential therapeutic applications in treating neurological and psychiatric disorders, such as depression and anxiety.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
(S)-(-)-8-Methoxy 2-aminotetralin exerts its effects primarily through its interaction with neurotransmitter receptors. It acts as an agonist or antagonist at various serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release and uptake. The compound’s specific binding to these receptors and subsequent activation or inhibition of signaling pathways underlie its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminotetralin: A parent compound with similar structural features but lacking the methoxy group.
8-Hydroxy 2-aminotetralin: A hydroxylated derivative with different pharmacological properties.
7-Methoxy 2-aminotetralin: A positional isomer with the methoxy group at a different position on the aromatic ring.
Uniqueness
(S)-(-)-8-Methoxy 2-aminotetralin is unique due to its specific stereochemistry and the presence of the methoxy group at the 8-position. This structural feature imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.
Propiedades
IUPAC Name |
(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKOHSCTEHZRRT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@H](CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

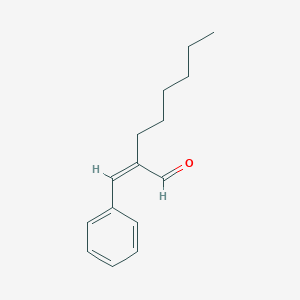


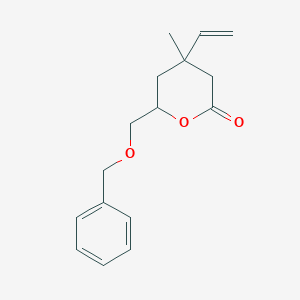
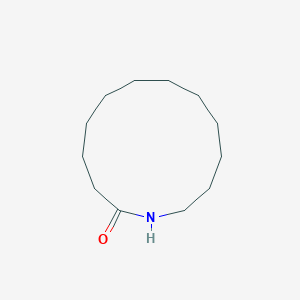
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)


